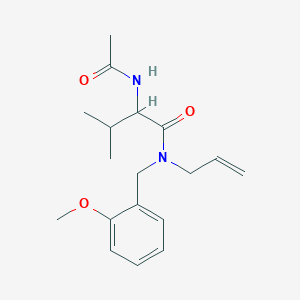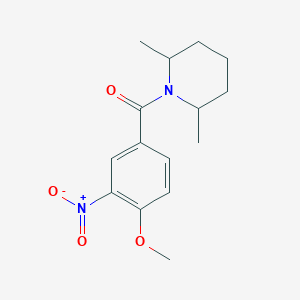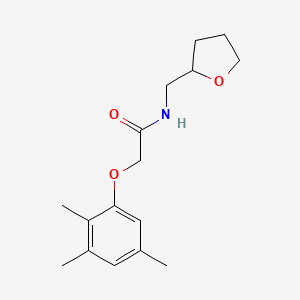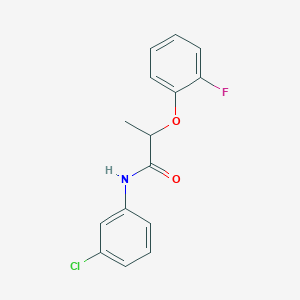![molecular formula C17H24FNO5 B4042355 1-[2-(4-Fluorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4042355.png)
1-[2-(4-Fluorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid
描述
1-[2-(4-Fluorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a fluorophenoxy group attached to an ethyl chain, which is further connected to a dimethylpiperidine ring. The addition of oxalic acid enhances its stability and solubility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Fluorophenoxy)ethyl]-3,5-dimethylpiperidine typically involves a multi-step process. One common method includes the reaction of 4-fluorophenol with ethyl chloroacetate in the presence of a base to form an intermediate ester. This intermediate is then reacted with 3,5-dimethylpiperidine under controlled conditions to yield the desired product. The reaction conditions often involve the use of solvents like acetone and catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve efficiency and consistency. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
1-[2-(4-Fluorophenoxy)ethyl]-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
科学研究应用
1-[2-(4-Fluorophenoxy)ethyl]-3,5-dimethylpiperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1-[2-(4-Fluorophenoxy)ethyl]-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The fluorophenoxy group can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The piperidine ring may also play a role in binding to biological molecules, affecting their pathways and processes .
相似化合物的比较
Similar Compounds
(3R,5R)-1-[2-(4-Fluorophenoxy)ethyl]-3,5-dimethylpiperidine: A stereoisomer with similar structural features but different spatial arrangement.
2-(4-Fluorophenoxy)acetic acid: A related compound with a simpler structure, lacking the piperidine ring.
Uniqueness
1-[2-(4-Fluorophenoxy)ethyl]-3,5-dimethylpiperidine stands out due to its unique combination of a fluorophenoxy group and a dimethylpiperidine ring. This structure provides distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]-3,5-dimethylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO.C2H2O4/c1-12-9-13(2)11-17(10-12)7-8-18-15-5-3-14(16)4-6-15;3-1(4)2(5)6/h3-6,12-13H,7-11H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOGHASXQPLTFAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCOC2=CC=C(C=C2)F)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,4,5-triethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4042286.png)
![2,6-Dimethyl-4-[4-(5-methyl-2-propan-2-ylphenoxy)butyl]morpholine;oxalic acid](/img/structure/B4042302.png)
![methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B4042308.png)



![3-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4042332.png)
![5-(4-butoxyphenyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4042339.png)

![[2-(4-Chlorophenyl)-2-oxo-1-phenylethyl] 3-acetamidobenzoate](/img/structure/B4042348.png)
![4-[2-[2-(2-Bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4042363.png)
![2-(2-chlorophenyl)-2-oxoethyl 4-[(2-methyl-4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4042367.png)
![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-nitrobenzamide](/img/structure/B4042372.png)
![(4E)-4-[[2-[(2-fluorophenyl)methoxy]-5-nitrophenyl]methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one](/img/structure/B4042374.png)
